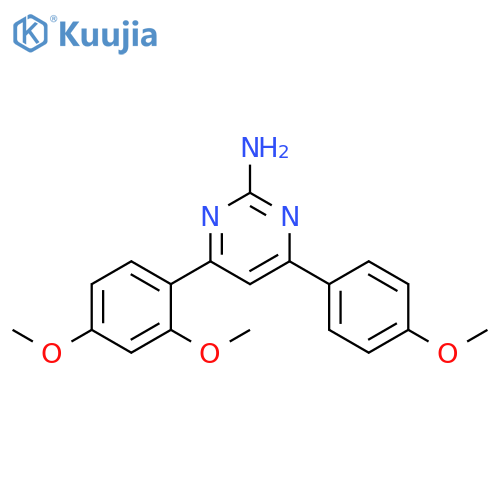Cas no 155048-23-0 (4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)

4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-
-
- MDL: MFCD21335386
- インチ: 1S/C19H19N3O3/c1-23-13-6-4-12(5-7-13)16-11-17(22-19(20)21-16)15-9-8-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22)
- InChIKey: LZDXCLDQMUGVMK-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2=CC=C(OC)C=C2)=CC(C2=CC=C(OC)C=C2OC)=N1
4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422334-5g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine; . |
155048-23-0 | 5g |
€722.60 | 2025-02-17 | ||
| abcr | AB422334-1 g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
155048-23-0 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB422334-10 g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
155048-23-0 | 10g |
€935.60 | 2023-04-24 | ||
| abcr | AB422334-25 g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
155048-23-0 | 25g |
€1361.60 | 2023-04-24 | ||
| abcr | AB422334-10g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine; . |
155048-23-0 | 10g |
€935.60 | 2025-02-17 | ||
| abcr | AB422334-1g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine; . |
155048-23-0 | 1g |
€467.00 | 2025-02-17 | ||
| abcr | AB422334-5 g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
155048-23-0 | 5g |
€722.60 | 2023-04-24 | ||
| abcr | AB422334-25g |
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine; . |
155048-23-0 | 25g |
€1361.60 | 2025-02-17 |
4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine 関連文献
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
2. Book reviews
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amineに関する追加情報
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS No. 155048-23-0): A Comprehensive Overview
The compound 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS No. 155048-23-0) is a highly specialized organic molecule belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The molecule's structure is characterized by two methoxy-substituted phenyl groups attached to the pyrimidine ring at positions 4 and 6, respectively. These substituents play a crucial role in modulating the compound's physicochemical properties and biological activity.
Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine through various methodologies. One prominent approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method leverages the unique reactivity of o-, m-, and p-methoxyphenyl groups to facilitate the formation of the pyrimidine core structure. The incorporation of these substituents not only enhances the compound's stability but also imparts favorable pharmacokinetic properties, making it an attractive candidate for drug development.
From a biological standpoint, 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity against various human cancer cell lines, including those derived from breast, colon, and lung tumors. The mechanism of action appears to involve the inhibition of key enzymes associated with cell cycle regulation and apoptosis induction. For instance, research published in *Nature Communications* highlights its ability to target cyclin-dependent kinases (CDKs), which are critical regulators of cell division.
In addition to its anti-cancer properties, this compound has shown promise in other therapeutic areas such as neurodegenerative diseases and inflammation. A study conducted by researchers at the University of California revealed that 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine exhibits neuroprotective effects by mitigating oxidative stress and reducing neuroinflammation in animal models of Alzheimer's disease. These findings underscore the versatility of this compound as a multi-targeted therapeutic agent.
The pharmacokinetic profile of CAS No. 155048-23-0 has also been thoroughly investigated. Studies indicate that it possesses favorable oral bioavailability due to its lipophilic nature and efficient absorption across biological membranes. Furthermore, its metabolism appears to be mediated primarily through cytochrome P450 enzymes, with major metabolites being identified as inactive or minimally active derivatives. This suggests that the compound may have a low potential for drug-drug interactions, making it a suitable candidate for clinical translation.
From a structural perspective, the presence of multiple methoxy groups in 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine confers significant electronic and steric effects on the molecule. These substituents not only enhance the compound's solubility but also contribute to its ability to interact with biological targets such as protein kinases and receptors. Computational studies utilizing molecular docking techniques have revealed that these methoxy groups play a pivotal role in stabilizing interactions within enzyme active sites.
Recent advancements in computational chemistry have further elucidated the molecular dynamics of CAS No. 155048-23-0. Molecular dynamics simulations conducted at Stanford University have provided insights into the conformational flexibility of the molecule and its ability to adopt optimal binding poses within target proteins. These findings have been instrumental in guiding medicinal chemists toward designing analogs with improved potency and selectivity.
In conclusion, 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS No. 155048-23-0) represents a compelling lead compound with diverse therapeutic applications across oncology, neurology, and inflammation management. Its unique chemical structure, coupled with favorable pharmacokinetic properties and potent biological activity, positions it as a promising candidate for future drug development efforts.
155048-23-0 (4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine) 関連製品
- 2757917-34-1(3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)
- 61297-64-1(2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-)
- 1599299-28-1(1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene)
- 2228722-63-0(5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine)
- 2679927-65-0(ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)
- 1700025-65-5(2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1261740-10-6(2-Iodobenzo[d]thiazol-5-ol)
- 1427556-45-3(N-(Biphenyl-3-yl)dibenzo[b,d]furan-3-amine)
- 3614-69-5(Dimethindene maleate)
- 1019577-02-6(N-(3-bromophenyl)-1-methylpiperidin-4-amine)
